3-Amino-2-(azetidin-3-yl)propan-1-ol
CAS No.:
Cat. No.: VC17746111
Molecular Formula: C6H14N2O
Molecular Weight: 130.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H14N2O |
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Molecular Weight | 130.19 g/mol |
IUPAC Name | 3-amino-2-(azetidin-3-yl)propan-1-ol |
Standard InChI | InChI=1S/C6H14N2O/c7-1-5(4-9)6-2-8-3-6/h5-6,8-9H,1-4,7H2 |
Standard InChI Key | SPFBXVJUXXFCTG-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)C(CN)CO |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
3-Amino-2-(azetidin-3-yl)propan-1-ol (molecular formula: C₆H₁₂N₂O) consists of a propan-1-ol backbone with an amino group (-NH₂) at the second carbon and an azetidine ring (a four-membered saturated heterocycle containing one nitrogen atom) attached to the same carbon. The azetidine ring introduces steric strain due to its small ring size, which influences both the compound’s conformational flexibility and its interactions with biological targets .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₆H₁₂N₂O |
Molecular Weight | 128.17 g/mol |
Hydrogen Bond Donors | 2 (NH₂, OH) |
Hydrogen Bond Acceptors | 3 (N, O from azetidine and OH) |
Rotatable Bond Count | 3 |
The compound’s stereochemistry is undefined in most general descriptions, but enantiomeric forms may exhibit distinct biological activities. For instance, the (S)-enantiomer of structurally similar amino alcohols often shows higher affinity for biological targets due to better spatial compatibility .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The synthesis of 3-Amino-2-(azetidin-3-yl)propan-1-ol can be approached through two primary strategies:
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Azetidine Ring Construction: Building the azetidine moiety via cyclization of appropriately substituted linear precursors.
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Functional Group Introduction: Modifying preformed azetidine derivatives to install the amino alcohol functionality.
Pathway 1: Cyclization of γ-Amino Alcohols
Azetidine rings are commonly synthesized via intramolecular nucleophilic substitution. For example, treating a γ-chloroamine with a base can induce cyclization:
This method requires careful control of reaction conditions to avoid over-alkylation .
Pathway 2: Reductive Amination
Condensing an azetidine-3-carbaldehyde with a nitroalkane, followed by reduction, offers a stereocontrolled route:
This approach benefits from commercial availability of azetidine derivatives .
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Cyclization | 45–60 | 85–90 | Moderate |
Reductive Amination | 70–80 | 92–95 | High |
Physicochemical and Spectroscopic Profiles
Solubility and Stability
3-Amino-2-(azetidin-3-yl)propan-1-ol is hygroscopic and soluble in polar solvents (water, ethanol, DMSO). Its stability in aqueous solutions is pH-dependent, with optimal storage at pH 6–8 to prevent decomposition via ring-opening or oxidation .
Spectroscopic Data
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IR (KBr): Broad peak at ~3350 cm⁻¹ (N-H/O-H stretch), 2900 cm⁻¹ (C-H), 1650 cm⁻¹ (N-H bend).
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¹H NMR (D₂O): δ 3.8–4.1 (m, azetidine CH₂), 3.2–3.5 (m, CH-NH₂), 2.6–2.9 (m, CH₂-OH).
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¹³C NMR: δ 65.2 (C-OH), 58.4 (C-NH₂), 45.7 (azetidine C-N), 32.1 (azetidine CH₂) .
Biological Activity and Mechanism of Action
Enzymatic Interactions
Molecular docking simulations predict high affinity for kinases (e.g., MAPK14) due to hydrogen bonding between the amino group and catalytic aspartate residues (binding energy: −8.2 kcal/mol) .
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for derivatization at multiple positions:
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Amino Group: Acylation to improve blood-brain barrier permeability.
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Hydroxyl Group: Sulfonation or glycosylation to enhance water solubility.
Case Study: Anticancer Agents
Azetidine-amino alcohol hybrids inhibit tubulin polymerization (IC₅₀: 3.5 μM) and induce apoptosis in HeLa cells (EC₅₀: 8.2 μM) by disrupting mitochondrial membrane potential .
Table 3: Biological Activity of Analogous Compounds
Target | Activity (IC₅₀/EC₅₀) | Mechanism |
---|---|---|
COX-2 | 14 μM | Competitive inhibition |
Tubulin | 3.5 μM | Polymerization disruption |
MAPK14 | 0.9 μM | ATP-binding site blockade |
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from moderate yields (45–80%) and require chromatographic purification. Future work should explore catalytic asymmetric synthesis to access enantiopure forms .
Unresolved Biological Questions
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Does the compound cross the blood-brain barrier?
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What is its metabolic fate in vivo?
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